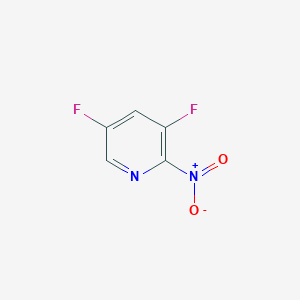

3,5-Difluoro-2-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMBOZBJKBSSFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3,5-Difluoro-2-nitropyridine

This compound (CAS No. 1073634-13-5) is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science[1]. Its structure, featuring a pyridine core substituted with two strongly electronegative fluorine atoms and a powerful electron-withdrawing nitro group, imparts a unique and highly valuable reactivity profile. This guide offers a detailed exploration of the chemical properties, reactivity, and synthetic utility of this compound, providing field-proven insights for its application in complex molecular design.

While extensive public data on this compound is less prevalent than for its mono-fluorinated analogs, its behavior can be expertly predicted and understood through the foundational principles of physical organic chemistry. The strategic placement of its substituents creates a potent electrophilic aromatic system, primed for specific and controlled chemical transformations. This makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals where the inclusion of a fluorinated pyridine scaffold can enhance metabolic stability, bioavailability, and target binding affinity[2].

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are critical for its handling, characterization, and use in synthesis. The data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1073634-13-5 | [1] |

| Molecular Formula | C₅H₂F₂N₂O₂ | [1] |

| Molecular Weight | 160.08 g/mol | Calculated |

| Appearance | Typically a solid at room temperature | Inferred |

| Purity | >95% (Commercially available) | [1] |

Spectroscopic Analysis: While specific spectra for this exact isomer are not broadly published, a skilled chemist can predict the key features based on its structure. Spectroscopic analysis is indispensable for confirming the identity and purity of the material in a laboratory setting.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region, each corresponding to the protons at the C4 and C6 positions. These signals would likely appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR would display five signals for the five distinct carbon atoms of the pyridine ring. The carbons bonded to fluorine (C3 and C5) and the carbon bonded to the nitro group (C2) would show characteristic shifts and C-F coupling patterns.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms at the C3 and C5 positions.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-F bonds, the aromatic ring, and strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group.

Core Reactivity: The Chemistry of an Electron-Deficient Heterocycle

The reactivity of this compound is dominated by the powerful electron-withdrawing effects of the nitro group and the two fluorine atoms. These substituents render the pyridine ring highly electron-deficient, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions[3][4].

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process. The electron-deficient nature of the pyridine ring, further amplified by the substituents, makes it susceptible to attack by nucleophiles[5].

-

Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon atom bearing a leaving group (in this case, a fluoride ion). This step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[3].

-

Elimination: The aromaticity is restored by the expulsion of the leaving group. Fluoride is an excellent leaving group in SNAr reactions, particularly when the ring is highly activated.

The nitro group at the C2 position, along with the ring nitrogen, provides powerful resonance stabilization for the negative charge that develops in the Meisenheimer complex, thereby lowering the activation energy for the reaction[3][6]. The fluorine atom at the C5 position further enhances the electrophilicity of the ring.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol 1: Regioselective SNAr with an Amine Nucleophile

This protocol describes a representative procedure for the reaction of this compound with a generic secondary amine, such as morpholine. The reaction is expected to proceed with high regioselectivity, displacing one of the fluoride ions.

Rationale: The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the cation of the base but not the nucleophile, enhancing its reactivity. An inorganic base like potassium carbonate is sufficient to neutralize the HF generated in situ. The reaction is heated to provide the necessary activation energy for the substitution.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.

-

Add potassium carbonate to the stirred solution.

-

Add morpholine dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Synthetic Utility: Further Transformations

Beyond its primary reactivity in SNAr, the nitro group serves as a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This conversion turns the strongly electron-withdrawing nitro group into an electron-donating amino group, completely altering the electronic properties of the pyridine ring. This opens up pathways to a wide range of further derivatizations, such as amide bond formation or participation in cross-coupling reactions.

Several reagents are effective for this reduction[7][8]:

-

Catalytic Hydrogenation (H₂/Pd/C): A clean and efficient method, though it may not be compatible with other reducible functional groups[8].

-

Metal/Acid (Fe/HCl, SnCl₂/HCl): Classic and robust methods. Tin(II) chloride is known for its chemoselectivity towards nitro groups[9].

-

Transfer Hydrogenation (Fe/NH₄Cl): A milder, neutral condition that tolerates many functional groups.

Caption: Synthetic utility via SNAr and subsequent nitro reduction.

Experimental Protocol 2: Reduction of a Nitropyridine to an Aminopyridine

This protocol provides a standard procedure for the reduction of a substituted 2-nitropyridine product (from Protocol 1) to the corresponding 2-aminopyridine using catalytic hydrogenation.

Rationale: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups. Ethanol is a common solvent for hydrogenations. The reaction is performed under a positive pressure of hydrogen gas to ensure an adequate supply for the reduction.

Materials:

-

Substituted 3-fluoro-2-nitropyridine derivative (1.0 eq)

-

Palladium on carbon (10% w/w, 5-10 mol% Pd)

-

Ethanol or Methanol

-

Hydrogen gas (H₂) supply

-

Celite®

Procedure:

-

In a hydrogenation flask, dissolve the nitropyridine starting material in ethanol.

-

Carefully add the palladium on carbon catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

-

Pressurize the vessel with hydrogen (typically 1-3 atm or as required) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the desired aminopyridine product.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a privileged starting material for creating molecules with enhanced biological activity and improved material properties.

-

Pharmaceuticals: Fluorine substitution is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity[2]. Pyridine rings are common in FDA-approved drugs, acting as bioisosteres for phenyl rings and providing a key hydrogen bond acceptor through the ring nitrogen[10]. The ability to selectively functionalize the this compound core allows for the rapid generation of libraries of complex molecules for screening against various biological targets.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated heterocycles can lead to the development of more potent and stable herbicides and pesticides[2][11].

-

Materials Science: The unique electronic properties imparted by the fluoro and nitro substituents make this scaffold a candidate for incorporation into organic electronics, polymers, and other advanced materials[12].

Safety and Handling

As a highly reactive and functionalized chemical, this compound requires careful handling in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves[13][14].

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[14].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials[13].

-

Toxicity: While specific toxicity data for this compound is limited, related fluoronitroaromatics are classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle with appropriate care[13].

Conclusion

This compound is a potent and versatile chemical intermediate whose value lies in its predictable and highly tunable reactivity. The electron-deficient nature of the pyridine ring, engineered by the strategic placement of two fluoro and one nitro group, makes it an ideal substrate for nucleophilic aromatic substitution. Subsequent reduction of the nitro group provides access to a rich downstream chemistry. For researchers and scientists in drug development and materials science, a thorough understanding of these chemical properties is the key to unlocking the full synthetic potential of this powerful building block.

References

- 1. 1073634-13-5|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. dovepress.com [dovepress.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. mdpi.com [mdpi.com]

- 13. watson-int.com [watson-int.com]

- 14. echemi.com [echemi.com]

Synthesis pathways for 3,5-Difluoro-2-nitropyridine

An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-2-nitropyridine

Executive Summary

This compound is a pivotal building block in contemporary medicinal and agrochemical research. Its unique electronic properties, conferred by two fluorine atoms and a nitro group on a pyridine scaffold, make it a valuable intermediate for constructing complex, biologically active molecules.[1] The strategic placement of these functional groups allows for selective downstream modifications, primarily through nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the principal synthesis pathway for this compound, focusing on the robust and widely utilized Halogen Exchange (Halex) reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss critical process parameters that influence reaction efficiency and yield. Furthermore, alternative conceptual strategies are explored to provide a complete picture for the research scientist.

Introduction: Strategic Importance and Synthetic Challenges

Significance in Drug Discovery and Agrochemicals

The incorporation of fluorine into molecular scaffolds is a well-established strategy in drug design to modulate key physicochemical properties.[2] Fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity and bioavailability.[1][3] The this compound moiety serves as a versatile precursor. The nitro group can be readily reduced to an amine, which can then be derivatized, while the pyridine nitrogen and fluorine atoms offer additional sites for molecular interaction or further functionalization.

Core Synthetic Challenge: Regiocontrolled Fluorination

The synthesis of poly-substituted pyridine derivatives presents inherent challenges, particularly concerning the regioselective introduction of substituents. Nucleophilic aromatic substitution on an electron-rich pyridine ring is intrinsically difficult.[4][5] Therefore, the ring must be activated by strongly electron-withdrawing groups. Simultaneously, the fluorinating agent must be sufficiently reactive to displace other leaving groups under controlled conditions to avoid side reactions. The Halex reaction, starting from a chlorinated precursor, provides a reliable solution to these challenges.[6]

The Principal Pathway: Synthesis via Halogen Exchange (Halex)

The most established and scalable route to this compound is a two-step process starting from 3,5-dichloropyridine. This involves an initial nitration to activate the ring, followed by a double nucleophilic aromatic substitution (SNAr) to replace the chlorine atoms with fluorine.

Caption: Overall synthesis workflow for this compound.

Step 1: Synthesis of the 3,5-Dichloro-2-nitropyridine Precursor

The first critical step is the regioselective nitration of 3,5-dichloropyridine. The directing effects of the chlorine atoms and the pyridine nitrogen atom favor the introduction of the nitro group at the 2-position. This is crucial as the nitro group at C2 is what activates the C3 and C5 positions for the subsequent fluorination step.

Step 2: The SNAr Fluorination Mechanism

The conversion of 3,5-dichloro-2-nitropyridine to the difluoro analogue is a classic SNAr reaction.[7] The mechanism proceeds via a two-step addition-elimination sequence.

-

Nucleophilic Attack: The fluoride ion (F⁻), a potent nucleophile, attacks one of the carbon atoms bearing a chlorine (C3 or C5). This step is facilitated by the strong electron-withdrawing effect of the nitro group at the C2 position, which delocalizes the negative charge of the intermediate.

-

Formation of the Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken.[7]

-

Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group. This process occurs twice to replace both chlorine atoms.

Caption: Simplified mechanism of the SNAr Halex reaction.

Detailed Experimental Protocol: Halex Fluorination

This protocol is a representative synthesis based on established principles of halogen exchange reactions on activated pyridine systems. Researchers should perform their own risk assessment and optimization.

Objective: To synthesize this compound from 3,5-dichloro-2-nitropyridine.

Materials:

-

3,5-dichloro-2-nitropyridine (1.0 eq)

-

Spray-dried Potassium Fluoride (KF) (2.5 - 4.0 eq)

-

Sulfolane (anhydrous)

-

Toluene

-

Nitrogen or Argon gas supply

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and a distillation head (or Dean-Stark trap) connected to a condenser.

-

Heating mantle.

-

Standard glassware for work-up and purification.

Procedure:

-

Setup and Inerting: Assemble the reaction apparatus and ensure it is dry. Charge the flask with 3,5-dichloro-2-nitropyridine (1.0 eq), spray-dried potassium fluoride (e.g., 3.0 eq), and sulfolane (approx. 3-5 mL per gram of starting material).

-

Azeotropic Drying (Optional but Recommended): Add a small amount of toluene. Heat the mixture to reflux to azeotropically remove any residual water, which can significantly inhibit the reaction. Collect the water in a Dean-Stark trap or distill off the toluene-water azeotrope.

-

Fluorination Reaction: Once all water is removed, slowly raise the internal temperature to 190-220°C under a slow stream of inert gas. The reaction is typically monitored by GC or HPLC for the disappearance of the starting material and intermediates (e.g., 3-chloro-5-fluoro-2-nitropyridine). Maintain the temperature for 8-24 hours, or until the reaction is deemed complete.

-

Work-up: Cool the reaction mixture to below 100°C. Carefully quench the mixture by slowly adding it to a stirred vessel of cold water.

-

Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound as a solid or oil.

Process Optimization and Key Parameters

The success of the Halex reaction is highly dependent on several key parameters that must be carefully controlled.

| Parameter | Key Considerations & Rationale | Typical Range |

| Fluorinating Agent | Potassium Fluoride (KF): Cost-effective and common. Must be anhydrous and of high surface area (spray-dried is ideal). Its low solubility can be a limitation.[8] Cesium Fluoride (CsF): More reactive and soluble than KF, allowing for lower reaction temperatures, but is significantly more expensive and hygroscopic.[6] | KF: 2.5-4.0 eq. CsF: 2.2-3.0 eq. |

| Solvent | Must be polar, aprotic, and have a high boiling point. Solvents like Sulfolane, DMSO, or NMP are effective because they solvate the potassium cation, leaving a more reactive "naked" fluoride anion.[6][9] | Sulfolane, DMSO, NMP, DMF |

| Temperature | High temperatures (typically >180°C) are required to overcome the activation energy for C-Cl bond cleavage. The exact temperature depends on the substrate's reactivity and the chosen solvent. | 180 - 230 °C |

| Water Content | The reaction is extremely sensitive to water. Water hydrates the fluoride ion, drastically reducing its nucleophilicity. Rigorous drying of reagents and solvents is critical for good yields.[10] | < 0.1% |

| Phase-Transfer Catalyst | For KF-mediated reactions, a catalyst like a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt can be used to increase the solubility and reactivity of the fluoride salt, potentially allowing for lower temperatures.[8][10] | 1-10 mol% |

Alternative & Emerging Synthetic Strategies

While Halex is the dominant method, it is instructive for researchers to be aware of other potential routes.

Direct Nitration of 3,5-Difluoropyridine

Conceptually, the direct nitration of 3,5-difluoropyridine is the most atom-economical route. However, nitration of pyridine rings, especially those bearing deactivating fluoro groups, is challenging. The reaction requires harsh conditions and often suffers from poor regioselectivity and low yields, making it less synthetically viable for this specific isomer compared to the Halex approach.

Synthesis via Pyridine N-Oxides

Recent advances have shown that the pyridine N-oxide moiety can be used to direct fluorination. For instance, nucleophilic fluorination of 3-bromo-4-nitropyridine N-oxide has been demonstrated to produce 3-fluoro-4-nitropyridine N-oxide, achieving fluorination at a challenging meta-position relative to the nitrogen.[4][5] This strategy involves activating the pyridine ring via N-oxidation, performing the SNAr reaction, and then deoxygenating the N-oxide. While not a direct route to the title compound, this methodology represents a modern approach for accessing otherwise difficult-to-synthesize fluoropyridine isomers and could be conceptually adapted in future research.

Conclusion

The synthesis of this compound is most reliably and scalably achieved through the halogen exchange reaction on 3,5-dichloro-2-nitropyridine. A deep understanding of the SNAr mechanism and meticulous control over key experimental parameters—particularly the choice of fluorinating agent, solvent polarity, and absolute exclusion of water—are paramount to achieving high yields. As the demand for complex fluorinated heterocycles in pharmaceutical and agrochemical development continues to grow, further research into more sustainable and efficient catalytic methods will be a valuable endeavor.

References

- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives. (WO2010089773A2).

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. Retrieved from [Link]

-

Mossine, A. V., Brooks, A. F., Bernard-Gauthier, V., Bailey, J. J., Sun, H., Krska, S. W., Scott, P. J. H., & Sanford, M. S. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(56), 8719–8722. Available from: [Link]

-

European Patent Office. (n.d.). Preparation of difluorpyridine compounds. (EP 0146924 A2). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (CN101942028A).

- Google Patents. (n.d.). Synthesis method of 2,3-difluoro-5-chloropyridine. (CN101648904B).

-

European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. (EP 0192287 A2). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

- Google Patents. (n.d.). Aromatic nucleophilic fluorination. (US5315043A).

- Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline. (US5294742A).

-

University of Münster. (2024). New method for introducing fluorinated components into molecules. Retrieved from [Link]

-

Sereda, O. V., & Mykhailiuk, P. K. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13611–13618. Available from: [Link]

-

National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

National Institutes of Health. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from [Link]

-

National Institutes of Health. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Retrieved from [Link]

-

FCAD Group. (n.d.). Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. Retrieved from [Link]

-

Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Springer. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Retrieved from [Link]

-

The Doyle Group, UCLA. (2023). Nucleophilic Fluorination. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). meta-Selective Fluorination of Pyridine Derivatives. Retrieved from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Retrieved from [Link]

-

Biswas, T. (2021, October 24). Electrophilic Fluorination using 3 different reagents [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. Retrieved from [Link]

Sources

- 1. fcad.com [fcad.com]

- 2. nbinno.com [nbinno.com]

- 3. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]

- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. vapourtec.com [vapourtec.com]

- 8. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 9. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Physical properties and molecular weight of 3,5-Difluoro-2-nitropyridine

An In-Depth Technical Guide to 3,5-Difluoro-2-nitropyridine: Properties, Characterization, and Handling for Advanced Research Applications

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic profile, characterized by two fluorine substituents and a potent electron-withdrawing nitro group, designates it as a versatile building block for the synthesis of complex molecular architectures. The strategic placement of these groups activates the pyridine ring for specific chemical transformations, primarily nucleophilic aromatic substitution, making it an invaluable intermediate in drug discovery. This guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its analytical characterization, insights into its chemical reactivity, and rigorous guidelines for safe handling and storage, tailored for researchers, chemists, and drug development professionals.

Molecular Overview and Physicochemical Properties

The Role of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The pyridine scaffold itself is a privileged structure, present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall synthetic versatility.[2][3] Compounds like this compound merge these advantages, offering a pre-functionalized core that enables chemists to introduce a difluorinated pyridine moiety into target molecules, a strategy frequently employed to optimize lead compounds.[4]

Core Molecular Identifiers

Precise identification is critical for regulatory compliance and scientific accuracy. The key identifiers for this compound are consolidated below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [5][6] |

| CAS Number | 1073634-13-5 | [5][6][7] |

| Molecular Formula | C₅H₂F₂N₂O₂ | [7] |

| Molecular Weight | 160.08 g/mol | [5][7] |

| InChI Key | ZNMBOZBJKBSSFZ-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=C(C(=NC=C1F)F)[O-] | [7] |

Physical and Chemical Properties

The physical state and properties of a compound dictate its handling, storage, and application in synthesis. While some experimental data for this specific molecule is not widely published, its properties can be reliably inferred from supplier data and comparison to analogous structures.

| Property | Value | Source(s) |

| Appearance | Solid or liquid | [5] |

| Purity | ≥95% | [5] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Inferred to be slightly soluble in water, soluble in common organic solvents (e.g., DCM, THF, DMSO). | [8] |

| Storage Conditions | 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) | [5][7] |

Spectroscopic and Analytical Characterization

Robust analytical characterization is non-negotiable for confirming the identity, structure, and purity of a chemical intermediate. The following sections detail the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for unambiguous characterization.

The predicted spectra are governed by fundamental principles. The electron-withdrawing nitro group deshields adjacent nuclei (causes them to appear at a higher ppm). Fluorine atoms couple strongly with nearby carbon and proton nuclei, leading to characteristic splitting patterns. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the spatial relationship between the coupled nuclei.[9]

-

¹H NMR: The molecule has two aromatic protons. H-4 will be coupled to F-3, F-5, and H-6. H-6 will be coupled to F-5 and H-4. This will result in complex splitting patterns (doublet of doublet of doublets, etc.).

-

¹³C NMR: Five distinct signals are expected. Carbons directly bonded to fluorine will appear as doublets with large ¹JCF coupling constants. Other carbons will show smaller, longer-range couplings.

-

¹⁹F NMR: Two signals are expected for the non-equivalent fluorine atoms at the C-3 and C-5 positions. These will be coupled to each other (³JFF) and to adjacent protons (³JHF and ³JHF respectively), providing clear diagnostic peaks.[10][11]

Table of Predicted NMR Data:

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| H-4 | ~8.0 - 8.4 | ddd | ³JH4-F3 ≈ 7-10, ⁵JH4-F5 ≈ 1-3, ³JH4-H6 ≈ 2-4 |

| H-6 | ~8.6 - 9.0 | dd | ⁴JH6-F5 ≈ 4-7, ³JH6-H4 ≈ 2-4 |

| ¹³C | |||

| C-2 | ~145 - 150 | (t) | ²JC2-F3 ≈ 15-25 |

| C-3 | ~155 - 160 | (d) | ¹JC3-F ≈ 240-270 |

| C-4 | ~120 - 125 | (dd) | ²JC4-F3 ≈ 20-30, ²JC4-F5 ≈ 20-30 |

| C-5 | ~153 - 158 | (d) | ¹JC5-F ≈ 240-270 |

| C-6 | ~130 - 135 | (d) | ³JC6-F5 ≈ 5-10 |

| ¹⁹F | |||

| F-3 | ~(-110) - (-125) | d | ³JF3-F5 ≈ 20-30 |

| F-5 | ~(-125) - (-140) | d | ³JF3-F5 ≈ 20-30 |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues based on fragmentation patterns. Under Electron Ionization (EI), a high-energy technique, this compound is expected to produce a distinct molecular ion (M⁺˙) and a series of predictable fragment ions.

Proposed Fragmentation Pathway:

The primary fragmentation will likely involve the loss of the labile nitro group, followed by sequential loss of fluorine or neutral molecules like HCN.

Caption: Proposed EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by their characteristic vibrational frequencies.[12]

Table of Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1610 - 1580 | Aromatic C=C and C=N Stretch | Medium |

| 1550 - 1520 | NO₂ Asymmetric Stretch | Strong |

| 1360 - 1330 | NO₂ Symmetric Stretch | Strong |

| 1250 - 1100 | C-F Stretch | Strong |

Reactivity Profile and Synthetic Applications

Nucleophilic Aromatic Substitution (SNAr)

The defining characteristic of this compound is its high reactivity towards nucleophiles. The powerful electron-withdrawing effect of the nitro group at the C-2 position, combined with the electronegativity of the fluorine atoms, renders the pyridine ring highly electron-deficient. This makes positions C-4 and C-6 exceptionally susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). The fluorine atoms serve as excellent leaving groups, facilitating the substitution reaction. This predictable reactivity makes the compound a superior building block for systematically modifying molecular scaffolds.

Caption: Generalized mechanism for SNAr on this compound.

Synthetic Routes

While specific, peer-reviewed syntheses for this compound are not abundant in public literature, its preparation can be logically deduced from established fluorination and nitration chemistry. Plausible routes include:

-

Direct Nitration: Nitration of 3,5-difluoropyridine using standard nitrating agents (e.g., HNO₃/H₂SO₄).

-

Halogen Exchange (HALEX): Fluorination of a precursor like 3,5-dichloro-2-nitropyridine using a fluoride source such as KF or CsF.[13]

Safe Handling and Storage Protocols

Hazard Identification

Due to its high reactivity and functional groups, this compound is classified as a hazardous substance and must be handled with extreme caution.

| Hazard Class | GHS Statement | Signal Word |

| Acute Toxicity, Oral | H301: Toxic if swallowed | Danger |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Danger |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Danger |

Source: Sigma-Aldrich Safety Information[5]

Experimental Handling Workflow

A self-validating protocol for handling this compound involves a strict adherence to engineering controls and personal protective equipment (PPE) to eliminate exposure routes.

Caption: Mandatory workflow for the safe handling of this compound.

Storage and Disposal

-

Storage: The compound must be stored in a tightly sealed container in a refrigerator at 2-8°C, under an inert atmosphere to prevent degradation from atmospheric moisture or reactive gases.[5][7]

-

Disposal: All waste materials, including contaminated PPE, empty containers, and reaction residues, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile chemical intermediate with significant value in the field of drug discovery and development. Its well-defined reactivity, governed by the interplay of its nitro and fluoro substituents, allows for predictable and efficient synthetic transformations. While its hazardous nature demands rigorous safety protocols, a thorough understanding of its physical properties and analytical signatures enables researchers to utilize this powerful building block with confidence and precision. This guide serves as a foundational resource to support the safe and effective application of this compound in advancing chemical research.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-2-nitropyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Watson International. (n.d.). 3-Fluoro-2-nitro-pyridine CAS 54231-35-5. Retrieved from [Link]

- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative. Retrieved from [Link]

-

Academia.edu. (n.d.). 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Watson International. (2025). Understanding the Properties of 3-Fluoro-2-nitropyridine for Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). EP 0192287 A2 - Process for the preparation of fluorinated pyridines.

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000296). Retrieved from [Link]

-

Synthonix. (n.d.). Product List. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

PubMed. (2000). 3,5-Difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydrate. Retrieved from [Link]

-

ResearchGate. (2025). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine - IR Spectrum. NIST WebBook. Retrieved from [Link]

-

Watson International. (2025). The Crucial Role of 5-Fluoro-2-Hydroxy-3-Nitropyridine in Drug Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 1073634-13-5 [sigmaaldrich.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. 1073634-13-5|this compound|BLD Pharm [bldpharm.com]

- 8. 3-Fluoro-2-nitropyridine | 54231-35-5 [m.chemicalbook.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. biophysics.org [biophysics.org]

- 12. m.youtube.com [m.youtube.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Reactivity and Stability of 3,5-Difluoro-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Difluoro-2-nitropyridine in Modern Synthesis

This compound is a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the synergistic effects of the electron-withdrawing nitro group and the two fluorine atoms on the pyridine core, render it a highly versatile reagent for the construction of complex molecular architectures. The strategic placement of these functional groups creates a scaffold primed for selective chemical modifications, most notably through nucleophilic aromatic substitution (SNAr) reactions. This guide offers a comprehensive exploration of the synthesis, reactivity, and stability of this compound, providing field-proven insights and detailed methodologies to empower researchers in leveraging its full synthetic potential.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its safe and effective use in the laboratory.

| Property | Value |

| Molecular Formula | C₅H₂F₂N₂O₂ |

| Molecular Weight | 160.08 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 45-49 °C |

| Boiling Point | Not available |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF, DMSO) |

Storage and Handling: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Due to its potential for thermal decomposition, prolonged exposure to high temperatures should be avoided. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn during handling.

Synthesis of this compound: A Strategic Approach

While multiple routes to fluorinated pyridines exist, a common and effective strategy for the synthesis of this compound involves a multi-step sequence starting from more readily available precursors. A representative synthetic pathway is outlined below, emphasizing the key transformations that lead to the target molecule. This approach often begins with a polychlorinated pyridine, which undergoes sequential fluorination and functional group manipulation.

A plausible synthetic route can be envisioned starting from 2,3,5-trichloropyridine. The process would involve selective fluorination reactions, followed by nitration. The introduction of fluorine atoms is typically achieved using a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) in an aprotic polar solvent at elevated temperatures. The final nitration step would then introduce the nitro group at the C2 position, directed by the existing substituents.

Diagram of a Plausible Synthetic Pathway

Caption: Plausible synthetic route to this compound.

The Core of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The pyridine nitrogen, in concert with the potent electron-withdrawing nitro group, significantly acidifies the ring protons and activates the carbon-fluorine bonds towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group.

Regioselectivity: A Tale of Two Fluorines

In this compound, both fluorine atoms are activated towards nucleophilic displacement. The fluorine at the C3 position is ortho to the nitro group, while the fluorine at the C5 position is para. Both positions are, in principle, susceptible to attack.

The regioselectivity of the SNAr reaction is a nuanced interplay of electronic and steric factors. The nitro group stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction, with resonance structures showing delocalization onto the oxygen atoms of the nitro group for both ortho and para attack.

Diagram of SNAr Mechanism and Regioselectivity

Caption: General mechanism for SNAr on this compound.

While both pathways are electronically favored, experimental evidence with a range of nucleophiles often shows a preference for substitution at the C5 position (para-attack) . This preference can be attributed to several factors:

-

Steric Hindrance: The C3 position is flanked by the nitro group at C2 and the ring nitrogen, creating a more sterically hindered environment for the approaching nucleophile compared to the C5 position.

-

Electronic Effects: While both positions benefit from resonance stabilization, subtle differences in the stability of the Meisenheimer intermediates can favor the para-attack pathway.

It is crucial to note that the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, smaller, less sterically demanding nucleophiles might show a higher proportion of attack at the C3 position.

Experimental Protocols for SNAr Reactions

The following protocols are representative examples of SNAr reactions with this compound, showcasing its utility with different classes of nucleophiles.

Protocol 1: Reaction with an Amine (e.g., Aniline)

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or NMP) is added aniline (1.1 eq).

-

A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), is added to the reaction mixture.

-

The mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the amine. The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 5-anilino-3-fluoro-2-nitropyridine.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

-

To a solution of thiophenol (1.1 eq) in an aprotic solvent (e.g., DMF) is added a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq) at 0 °C to generate the thiolate anion.

-

A solution of this compound (1.0 eq) in the same solvent is added dropwise to the thiolate solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

Purification by column chromatography yields the 3-fluoro-2-nitro-5-(phenylthio)pyridine.

Protocol 3: Reaction with an Alkoxide (e.g., Sodium Methoxide)

-

A solution of sodium methoxide (1.1 eq) in methanol is prepared.

-

This compound (1.0 eq) is dissolved in methanol and cooled to 0 °C.

-

The sodium methoxide solution is added dropwise to the pyridine solution.

-

The reaction is stirred at 0 °C to room temperature and monitored for completion.

-

The reaction is neutralized with a mild acid (e.g., acetic acid) and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent, and the product is isolated from the organic phase and purified by chromatography to give 3-fluoro-5-methoxy-2-nitropyridine.

Stability Profile of this compound

While a valuable synthetic intermediate, this compound is not without its stability considerations.

-

Thermal Stability: As with many nitroaromatic compounds, this compound can be thermally labile.[1] It is advisable to avoid prolonged heating at high temperatures to prevent decomposition. Differential scanning calorimetry (DSC) studies on analogous fluorinated nitroaromatic compounds have shown exothermic decomposition at elevated temperatures.[1]

-

Hydrolytic Stability: The presence of highly activating groups makes the fluorine atoms susceptible to hydrolysis, particularly under basic conditions. Care should be taken to use anhydrous solvents and reagents when an SNAr reaction is intended.

-

Incompatibilities: Strong bases can promote not only nucleophilic substitution but also other side reactions. Strong oxidizing agents should also be avoided.

Spectroscopic Characterization

-

1H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, each corresponding to the protons at the C4 and C6 positions. These signals would likely appear as complex multiplets due to coupling with each other and with the fluorine atoms.

-

13C NMR: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbons attached to fluorine will show characteristic large one-bond C-F coupling constants.

-

19F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. Two distinct signals are expected for the two non-equivalent fluorine atoms at C3 and C5. The chemical shifts and coupling patterns (F-F and F-H couplings) provide unambiguous structural information.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 160.[2] Fragmentation patterns would involve the loss of NO₂, F, and other characteristic fragments of the pyridine ring.[2][3][4]

Conclusion: A Versatile Tool for the Modern Chemist

This compound stands as a testament to the power of strategic functionalization in creating highly valuable synthetic intermediates. Its well-defined reactivity, primarily governed by the SNAr mechanism, allows for the controlled and often regioselective introduction of a wide array of nucleophiles. While its stability requires careful consideration, a thorough understanding of its properties, as outlined in this guide, enables researchers to harness its synthetic potential effectively. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its place in the modern synthetic chemist's toolbox.

References

- WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.). Google Patents.

- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.). Google Patents.

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry.

-

Synthesis of 2-amino-5-fluoropyridine. (2008). ResearchGate. Retrieved from [Link]

- Process for the preparation of fluorinated pyridines. (n.d.). Google Patents.

-

Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2017). ResearchGate. Retrieved from [Link]_

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022). PubMed Central (PMC). Retrieved from [Link]

-

Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2023). ResearchGate. Retrieved from [Link]

-

A computational study of the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine. (n.d.). ResearchGate. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

-

Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. (2005). R Discovery. Retrieved from [Link]

- The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look

- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (2020). DiVA portal.

-

19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2018). Analytical Methods. Retrieved from [Link]

-

Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. (2017). ResearchGate. Retrieved from [Link]

- Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Deriv

-

Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (2020). ResearchGate. Retrieved from [Link]

-

2-Fluoro-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

- Process for the preparation of substituted pyridines. (n.d.). Google Patents.

-

Interpretation of Mass Spectra. (2017). ResearchGate. Retrieved from [Link]

- Interpretation of mass spectra. (n.d.). University of Arizona.

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PubMed Central (PMC). Retrieved from [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (2007). ResearchGate. Retrieved from [Link]

- Process for preparing 3,5-difluoroaniline. (n.d.). Google Patents.

-

Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. (2022). PubMed Central (PMC). Retrieved from [Link]

-

Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). (1970). Journal of the Chemical Society C: Organic. Retrieved from [Link]

- Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles using Diiododifluoromethane. (n.d.). BenchChem.

-

synlett. (1998). ResearchGate. Retrieved from [Link]

- Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. (2005). Journal of Fluorine Chemistry.

- A Solvent Effect in the Reaction of Sodium Methoxide with Pentafluoronitrobenzene. (n.d.). ElectronicsAndBooks.

-

5-Fluoro Pyrimidines: Labels to Probe DNA and RNA Secondary Structures by 1D 19F NMR Spectroscopy. (2009). PubMed. Retrieved from [Link]

-

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. (2024). PubMed. Retrieved from [Link]

- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). MDPI.

-

O-Propargyl Derivatives of 5-Fluoro-2'-Deoxyuridine: Synthesis, Cytotoxic Evaluation and Conformational Analysis. (2017). PubMed. Retrieved from [Link]

-

Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. (2025). PubMed. Retrieved from [Link]

Sources

Introduction: The Structural Significance of 3,5-Difluoro-2-nitropyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-2-nitropyridine

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, a key building block in contemporary drug discovery and materials science. As researchers and development professionals, a deep understanding of the structural data of such intermediates is paramount for ensuring reaction success, purity, and the desired downstream outcomes. This document moves beyond a simple data summary, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles.

This compound is a substituted pyridine ring, a heterocyclic scaffold prevalent in pharmaceuticals. The strategic placement of two fluorine atoms and a nitro group creates a highly electron-deficient aromatic system, making it a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The precise characterization of this molecule is the bedrock of its reliable use in complex synthetic pathways. Here, we dissect its signature spectroscopic fingerprints using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive method for elucidating the precise connectivity and electronic environment of atoms in a molecule. For a fluorinated compound like this compound, a multi-nuclear approach is essential.[1]

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the following atom numbering scheme will be used throughout this guide.

Caption: Atom numbering for this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum is predicted to show two distinct signals corresponding to H4 and H6.

-

H6 Signal: This proton is adjacent to the ring nitrogen and is situated ortho to a fluorine atom (F5). Its chemical shift will be significantly downfield due to the cumulative electron-withdrawing effects of the nitrogen, the nitro group, and the fluorine atoms. It is expected to appear as a doublet of doublets (dd) due to coupling with H4 (a small ⁴JHH coupling) and F5 (a larger ³JHF coupling).

-

H4 Signal: This proton is positioned between two fluorine atoms (F3 and F5). This symmetric environment and the strong deshielding from the adjacent fluorine atoms will also result in a downfield chemical shift. This signal is anticipated to be a triplet of doublets (td) or a more complex multiplet, arising from coupling to F3 and F5 (³JHF) and to H6 (⁴JHH).

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Electronic Landscape

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for distinguishing between fluorine atoms in different electronic environments.[2][3]

-

F3 Signal: This fluorine is ortho to the electron-withdrawing nitro group. This proximity causes significant deshielding, shifting its resonance downfield relative to F5. It will be split by the adjacent H4 (³JFH) and by F5 (a ⁴JFF coupling).

-

F5 Signal: This fluorine is para to the nitro group. While still deshielded, it is less affected than F3. Its signal will be split by the adjacent H4 and H6 protons (³JFH) and by F3 (⁴JFF). The chemical shifts of fluorine atoms are highly dependent on their position relative to other substituents on the pyridine ring.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will display five signals, one for each carbon atom in the pyridine ring. A key feature is the large coupling constants observed between carbon and directly attached fluorine atoms (¹JCF).[4]

-

C3 and C5: These carbons, directly bonded to fluorine, will appear as doublets with very large ¹JCF coupling constants (typically >200 Hz). Their chemical shifts will be significantly influenced by the direct attachment of the highly electronegative fluorine atoms.

-

C2: This carbon is attached to the nitro group and is situated between the ring nitrogen and a fluorine-bearing carbon. It is expected to be highly deshielded and will likely show a smaller coupling to the fluorine at position 3 (²JCF).

-

C4 and C6: These carbons are bonded to hydrogen. They will also exhibit coupling to the nearby fluorine atoms (²JCF and ³JCF), resulting in more complex splitting patterns (e.g., triplets or doublet of doublets) in a coupled spectrum.

Summary of Predicted NMR Data

The following table summarizes the anticipated NMR data for this compound. Note that exact chemical shifts are solvent-dependent.[1]

| Atom | ¹H Shift (ppm) | ¹⁹F Shift (ppm) | ¹³C Shift (ppm) | Key Couplings (Hz) |

| H4 | ~8.3 - 8.6 | - | - | ³JH4-F3, ³JH4-F5, ⁴JH4-H6 |

| H6 | ~8.7 - 9.0 | - | - | ³JH6-F5, ⁴JH6-H4 |

| F3 | - | ~(-110) - (-125) | - | ³JF3-H4, ⁴JF3-F5 |

| F5 | - | ~(-125) - (-140) | - | ³JF5-H4, ³JF5-H6, ⁴JF5-F3 |

| C2 | - | - | ~145 - 155 | ²JC2-F3 |

| C3 | - | - | ~150 - 160 (d) | ¹JC3-F3 (>230 Hz) |

| C4 | - | - | ~120 - 130 (t) | ²JC4-F3, ²JC4-F5 |

| C5 | - | - | ~155 - 165 (d) | ¹JC5-F5 (>230 Hz) |

| C6 | - | - | ~135 - 145 (d) | ²JC6-F5 |

Experimental Protocol: NMR Spectrum Acquisition

This protocol outlines the standard procedure for acquiring high-quality, multi-nuclear NMR data for a compound like this compound.

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆), 0.6 mL

-

5 mm NMR tube

-

NMR Spectrometer (e.g., Bruker 400 MHz or equivalent) equipped with a broadband probe.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6 mL of the chosen deuterated solvent.

-

Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H, ¹⁹F, and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹⁹F NMR Acquisition:

-

Switch the nucleus to ¹⁹F.

-

Acquire a proton-decoupled ¹⁹F spectrum to simplify the signals to their F-F couplings.

-

Use an appropriate spectral width to cover the expected chemical shift range of fluoropyridines.[3]

-

Reference the spectrum using an external or internal standard (e.g., CFCl₃ at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

-

Caption: Standard workflow for multi-nuclear NMR analysis.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[5] For this compound (MW: 160.08 g/mol ), both soft (Electrospray Ionization) and hard (Electron Ionization) techniques yield valuable information.

Electron Ionization (EI) Mass Spectrometry

EI is a high-energy technique that induces extensive fragmentation, creating a unique fingerprint for the molecule. The molecular ion (M⁺˙) is expected at m/z 160.

Proposed Fragmentation Pathway:

The fragmentation is driven by the presence of the nitro group, a common and predictable fragmentation point in aromatic compounds.[6]

-

Loss of NO₂: The most facile cleavage is often the loss of the nitro group radical (•NO₂), resulting in a prominent fragment at m/z 114 (M - 46). This cation is a difluoropyridyl cation.

-

Loss of NO and CO: Following the initial ionization, the molecular ion can rearrange and lose a neutral nitric oxide radical (•NO) to give a fragment at m/z 130 (M - 30). This ion can then lose carbon monoxide (CO) to yield a fragment at m/z 102 .

-

Ring Cleavage: The fluorinated aromatic ring can undergo cleavage, although this often requires higher energy. Loss of hydrogen cyanide (HCN) from the m/z 114 fragment could lead to a species at m/z 87 .

Caption: Predicted EI-MS fragmentation of this compound.

Summary of Predicted Mass Spectrometry Data

| Ionization | m/z | Identity | Notes |

| EI | 160 | [M]⁺˙ | Molecular Ion |

| EI | 130 | [M - NO]⁺˙ | Loss of nitric oxide radical |

| EI | 114 | [M - NO₂]⁺ | Common fragmentation for nitroaromatics; likely a major peak.[7] |

| ESI (+) | 161 | [M+H]⁺ | Protonated molecule; expected base peak in positive ESI mode. |

| ESI (+) | 183 | [M+Na]⁺ | Sodium adduct, common in ESI. |

Experimental Protocol: Mass Spectrum Acquisition

This protocol describes a general method for obtaining both EI and ESI mass spectra.

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Materials:

-

This compound

-

HPLC-grade solvent (e.g., Methanol or Acetonitrile)

-

GC-MS or LC-MS system

Methodology for GC-MS (EI mode):

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Conditions:

-

Injector: 250 °C, split mode.

-

Column: Standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C.

-

Carrier Gas: Helium at 1 mL/min.

-

-

MS Conditions (EI):

-

Ion Source Temp: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Methodology for LC-MS (ESI mode):

-

Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) in an appropriate mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

LC Conditions (for sample introduction):

-

Flow Rate: 0.3 mL/min via direct infusion or through a short column.

-

Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.

-

-

MS Conditions (ESI):

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Source/Desolvation Temp: 120 °C / 350 °C.

-

Mass Range: Scan from m/z 50 to 400.

-

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of multi-nuclear NMR and mass spectrometry. The ¹H and ¹⁹F NMR spectra are characterized by complex spin-spin coupling patterns that confirm the relative positions of the protons and fluorine atoms. The ¹³C NMR spectrum validates the carbon framework through its characteristic large C-F coupling constants. Mass spectrometry confirms the molecular weight of 160.08 g/mol and reveals a predictable fragmentation pattern dominated by the loss of the nitro group. Together, these techniques provide a comprehensive and self-validating dataset essential for any researcher utilizing this important chemical intermediate.

References

- "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes, April 2017. ()

- Lichter, R. L., & Wasylishen, R. E. "Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants." Journal of the American Chemical Society. ()

- Bruker. Spectroscopy General Concepts. ()

- Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. ([Link])

- Gerig, J. T. "Fluorine NMR." eMagRes, 2007. ()

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Human Metabolome Database. Pyridine NMR Spectrum. ([Link])

-

Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." ([Link])

- Tzinis, E., et al. "Mass spectra of some isomeric monosubstituted pyridines." The Journal of Organic Chemistry. ()

-

Chemguide. "Fragmentation Patterns in Mass Spectra." ([Link])

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." ([Link])

-

PubMed. "Mass spectrometry based fragmentation patterns of nitrosamine compounds." ([Link])

Sources

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. biophysics.org [biophysics.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3,5-Difluoro-2-nitropyridine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically approved drugs. The strategic introduction of fluorine atoms and a nitro group can dramatically modulate the physicochemical and pharmacological properties of the parent heterocycle, often leading to enhanced biological activity. This technical guide delves into the largely unexplored potential of 3,5-Difluoro-2-nitropyridine derivatives as a promising class of bioactive molecules. While direct literature on this specific substitution pattern is nascent, this document provides a comprehensive framework for its investigation, drawing upon established principles of medicinal chemistry and the known activities of structurally related compounds. We will explore the rationale for their potential as anticancer, antimicrobial, and neuroprotective agents, and provide detailed, field-proven methodologies for their synthesis, characterization, and comprehensive biological evaluation.

Introduction: The Strategic Design of this compound Derivatives

The pyridine ring is a privileged structure in drug discovery, owing to its ability to engage in various biological interactions. The introduction of specific substituents can fine-tune its electronic and steric properties, thereby influencing its target binding and pharmacokinetic profile. The this compound core represents a particularly intriguing scaffold for several reasons:

-

Fluorine Substitution: The incorporation of fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. The meta-positioning of the two fluorine atoms in the 3,5-difluoro arrangement creates a unique electronic environment on the pyridine ring.[1][2]

-

Nitro Group: The electron-withdrawing nature of the nitro group at the 2-position significantly activates the pyridine ring for nucleophilic aromatic substitution, providing a versatile handle for the synthesis of diverse derivatives.[3][4] Furthermore, the nitro group itself is a key pharmacophore in several approved drugs and can be involved in bioreductive activation mechanisms.

This combination of substituents suggests that this compound derivatives could exhibit a range of biological activities. This guide will focus on three key therapeutic areas: oncology, infectious diseases, and neurodegenerative disorders.

Potential Biological Activities and Mechanistic Hypotheses

Based on the known activities of related pyridine derivatives, we can hypothesize several potential biological activities for the this compound scaffold.

Anticancer Activity

Numerous pyridine derivatives have demonstrated potent anticancer properties by targeting various cellular pathways.[5][6] The this compound core could exert anticancer effects through several mechanisms:

-

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. The electronic properties of the difluoro-nitro substitution pattern could facilitate binding to the ATP-binding pocket of various kinases implicated in cancer progression.

-

Induction of Apoptosis: The presence of the nitro group and the overall electronic nature of the molecule may induce cellular stress, leading to the activation of apoptotic pathways.

-

DNA Damage: While less common for this class, some nitroaromatic compounds can be bioreduced to reactive species that cause DNA damage.

Antimicrobial Activity

Fluorinated and nitrated heterocyclic compounds have a well-established history as antimicrobial agents.[7][8] this compound derivatives could combat microbial growth through:

-

Enzyme Inhibition: These compounds could inhibit essential bacterial or fungal enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

-

Disruption of Membrane Integrity: The physicochemical properties of these derivatives might allow them to interact with and disrupt microbial cell membranes.

Neuroprotective Activity

Emerging evidence suggests that certain pyridine derivatives possess neuroprotective properties.[9][10] The this compound scaffold could offer neuroprotection by:

-

Modulation of Neuroinflammatory Pathways: The compounds might inhibit key signaling molecules involved in neuroinflammation, a common feature of neurodegenerative diseases.

-

Antioxidant Effects: The electronic nature of the scaffold could enable it to scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative stress.

-

Inhibition of Apoptotic Pathways in Neurons: Similar to their potential anticancer mechanism, these derivatives might prevent neuronal cell death by modulating apoptotic signaling.[11][12]

A Proposed Research Workflow for Investigating this compound Derivatives

Due to the limited specific data on this class of compounds, a systematic investigation is warranted. The following workflow outlines a comprehensive approach to synthesize and evaluate a library of this compound derivatives.

Caption: Proposed research workflow for the investigation of this compound derivatives.

Experimental Protocols